![molecular formula C20H19N5O4S B2358157 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-59-3](/img/structure/B2358157.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. It has been synthesized and characterized in various studies . The compound has been actively involved in all fields of chemistry .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was prepared by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
- Researchers have investigated the compound’s potential as an antibacterial agent. In silico docking studies have shown favorable binding interactions between this compound and bacterial enzymes, such as Ampicillin-CTX-M-15 . Further experimental validation is needed to confirm its efficacy.
- Given the compound’s structural features, it may exhibit anti-inflammatory properties. Similar derivatives of 4-aminoantipyrine have been explored for their anti-inflammatory effects . Investigating its impact on inflammatory pathways could be valuable.
- 4-Aminoantipyrine derivatives, including the compound , have been evaluated for their anticancer activity . Researchers could explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
- The compound could be tested against various enzymes, such as alkaline phosphatases (e.g., human tissue-nonspecific alkaline phosphatase, intestinal alkaline phosphatase, placental alkaline phosphatase, and germ cell alkaline phosphatase) . Understanding its inhibitory effects on these enzymes may have therapeutic implications.
- Single crystal XRD analysis has characterized the compound’s crystal structure . Researchers can explore its supramolecular assembly, intermolecular interactions (including H-bonding and π-ring interactions), and stability.
- Quantum calculations using the B3LYP method have provided insights into the compound’s electronic properties . Investigate its HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) orbitals for potential applications in materials science or optoelectronics.
Antibacterial and Antimicrobial Properties
Anti-Inflammatory Activity
Anticancer Potential
Enzyme Inhibition Studies
Supramolecular Chemistry and Crystallography
Quantum Parameters and Electronic Properties
Mechanism of Action
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-11-15(18(28)25(24(11)4)12-8-6-5-7-9-12)21-16(26)14-10-13-17(27)22(2)20(29)23(3)19(13)30-14/h5-10H,1-4H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQMWAJTPCOKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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